Cyanomethylenetributylphosphorane
Overview
Description
Cyanomethylenetributylphosphorane is an important organophosphorus compound known for its utility in organic synthesis. It is a stabilized trialkylphosphorane that can act as a substitute for the diethyl azodicarboxylate and triphenylphosphine system in the Mitsunobu reaction. This compound is particularly useful in reactions involving nucleophiles with high pKa values .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethylenetributylphosphorane can be synthesized in two steps starting from chloroacetonitrile. The first step involves the reaction of tributylphosphine with chloroacetonitrile in nitromethane to afford phosphonium salts as colorless needles. The second step involves the deprotonation of these phosphonium salts to yield this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and toluene .
Chemical Reactions Analysis
Types of Reactions: Cyanomethylenetributylphosphorane primarily undergoes substitution reactions. It is highly effective in the Mitsunobu reaction, where it facilitates the alkylation of various nucleophiles with alcohols .
Common Reagents and Conditions:
Reagents: Alcohols, nucleophiles (e.g., sulfonamides, carboxylic acids)
Major Products: The major products formed from these reactions are alkylated nucleophiles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Cyanomethylenetributylphosphorane has a wide range of applications in scientific research:
Mechanism of Action
Cyanomethylenetributylphosphorane acts as a nucleophilic catalyst in the Mitsunobu reaction. It facilitates the formation of a phosphonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product. This mechanism allows for the efficient conversion of alcohols to various alkylated products .
Comparison with Similar Compounds
- Cyanomethylenetrimethylphosphorane
- Diethyl azodicarboxylate and triphenylphosphine system
Comparison: Cyanomethylenetributylphosphorane is unique in its ability to facilitate reactions with nucleophiles having high pKa values, which is a limitation for the traditional diethyl azodicarboxylate and triphenylphosphine system. Additionally, it offers better stability and handling compared to cyanomethylenetrimethylphosphorane .
Properties
IUPAC Name |
2-(tributyl-λ5-phosphanylidene)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLUMPWPFZWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=CC#N)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404992 | |
Record name | Cyanomethylenetributylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-27-0 | |
Record name | Cyanomethylenetributylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethylenetributylphosphorane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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